![molecular formula C12H16N2 B2563966 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine CAS No. 1334148-57-0](/img/structure/B2563966.png)
2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine
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Overview
Description
2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine is a monoamine alkaloid that is found in plants, animals, and fungi. It contains an indole nucleus and is structurally similar to tryptophan, except that it lacks a carboxyl group. It is present in trace amounts in the mammalian brain and is thought to act as a neuromodulator or neurotransmitter .
Synthesis Analysis
The synthesis of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles, which are structurally similar to this compound, has been achieved through a direct solvent-free Mannich-type addition reaction of indole and aliphatic aldehydes . This reaction was carried out under neat conditions, and calcium oxide (CaO) in excess was crucial for the reaction with paraformaldehyde .
Scientific Research Applications
Indole Synthesis and Classification
Indole alkaloids have been a significant focus in organic chemistry, leading to the development of numerous methods for indole synthesis. These methods are classified based on the bond formation in the indole ring, highlighting the diversity of synthetic approaches and their potential applications in creating indole derivatives for various scientific purposes (Taber & Tirunahari, 2011).
Amine Functionalities in Materials
Amine functionalities play a critical role in the curing parameters, properties, and toxicity of materials like acrylic bone cements, indicating the importance of understanding amine reactions for material science applications (Vázquez, Levenfeld, & Román, 1998). Furthermore, amine-functionalized metal–organic frameworks (MOFs) have shown significant promise for CO2 capture and catalysis, demonstrating the utility of amine modifications in enhancing material properties for environmental and industrial applications (Lin, Kong, & Chen, 2016).
Environmental and Biological Applications
The presence and impact of biogenic amines in the environment, particularly in surface waters, have been extensively reviewed. These studies highlight the sources, concentrations, and toxic effects of amines, underscoring the need for monitoring and managing amine-related compounds in aquatic ecosystems to prevent potential health risks (Poste, Grung, & Wright, 2014). Additionally, research on N-nitrosodimethylamine (NDMA) formation in water has elucidated the kinetics and mechanisms of amine transformations, providing critical insights for water treatment and pollution control strategies (Sharma, 2012).
Mechanism of Action
- Its role includes regulating mood, sleep, appetite, and other physiological processes .
- Tryptamine’s impact extends to various biochemical pathways:
Target of Action
- primarily interacts with serotonin receptors (5-HT receptors). These receptors are crucial for neurotransmission and modulating mood, behavior, and cognition. Specifically, tryptamine binds to 5-HT1A, 5-HT2A, and 5-HT2C receptors.
Biochemical Pathways
: Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link : ChemicalBook. (n.d.). 2-(1H-Indol-3-yl)ethan-1-ol. Link
properties
IUPAC Name |
2-(1,4-dimethylindol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-4-3-5-11-12(9)10(6-7-13)8-14(11)2/h3-5,8H,6-7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBKPIHKDMGYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=C2CCN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1334148-57-0 |
Source
|
Record name | 2-(1,4-dimethyl-1H-indol-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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